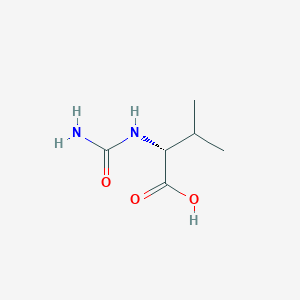

N-carbamoyl-D-valine

Übersicht

Beschreibung

N-Carbamyl-D-Valin ist eine organische Verbindung, die zur Klasse der N-Carbamoyl-α-Aminosäuren gehört. Diese Verbindungen enthalten eine α-Aminosäure, an deren terminales Stickstoffatom eine Carbamoylgruppe gebunden ist. N-Carbamyl-D-Valin ist besonders wichtig im Bereich der organischen Chemie aufgrund seiner Rolle als Zwischenprodukt bei der Synthese verschiedener Arzneimittel, einschließlich Beta-Lactam-Antibiotika .

Wirkmechanismus

Target of Action

The primary target of N-Carbamoyl-D-Valine is the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme is found in organisms such as Agrobacterium sp. . It plays a crucial role in the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .

Mode of Action

This compound interacts with its target, N-carbamoyl-D-amino acid hydrolase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, including this compound, to produce the corresponding D-amino acids .

Biochemical Pathways

The biochemical pathway involving this compound primarily revolves around the production of D-amino acids, which are valuable intermediates in the synthesis of various compounds . These D-amino acids are produced through the hydrolysis of N-carbamoyl-D-amino acids, a reaction catalyzed by N-carbamoyl-D-amino acid hydrolase . The D-amino acids produced can then be used in the preparation of beta-lactam antibiotics .

Result of Action

The action of this compound results in the production of D-amino acids through the enzymatic hydrolysis of N-carbamoyl-D-amino acids . These D-amino acids serve as important intermediates in the synthesis of various compounds, including beta-lactam antibiotics .

Biochemische Analyse

Biochemical Properties

N-Carbamoyl-D-Valine interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N-carbamoyl-D-amino acid hydrolase . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .

Cellular Effects

It is known that D-Valine, a derivative of this compound, is used in cell culture for selectively inhibiting fibroblasts proliferation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, leading to changes in gene expression and enzyme activation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as N-carbamoyl-D-amino acid hydrolase

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Carbamyl-D-Valin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von D-Valin mit Harnstoff unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. ein Metallsalz, und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der Carbamoylgruppe zu erleichtern.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von N-Carbamyl-D-Valin häufig die Verwendung von Biokatalysatoren. Enzyme wie N-Carbamoyl-D-Aminosäure-Hydrolase werden eingesetzt, um die Hydrolyse von N-Carbamoyl-D-Aminosäuren zu katalysieren, wodurch N-Carbamyl-D-Valin entsteht. Diese Methode wird wegen ihrer Effizienz und Spezifität bevorzugt .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Carbamyl-D-Valin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Verbindung kann hydrolysiert werden, um D-Valin und Harnstoff zu erzeugen.

Oxidation: Unter bestimmten Bedingungen kann N-Carbamyl-D-Valin oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Substitution: Die Carbamoylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in Gegenwart von Wasser und einem geeigneten Enzym- oder Säurekatalysator durchgeführt.

Oxidation: Erfordert Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Beinhaltet Nucleophile wie Amine oder Alkohole unter basischen oder sauren Bedingungen.

Hauptprodukte

Hydrolyse: Erzeugt D-Valin und Harnstoff.

Oxidation: Liefert Oxo-Derivate von N-Carbamyl-D-Valin.

Substitution: Führt je nach verwendetem Nucleophil zu verschiedenen substituierten Carbamoyl-Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions

N-Carbamyl-D-Valine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce D-Valine and urea.

Oxidation: Under specific conditions, N-Carbamyl-D-Valine can be oxidized to form corresponding oxo derivatives.

Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically conducted in the presence of water and a suitable enzyme or acid catalyst.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

Hydrolysis: Produces D-Valine and urea.

Oxidation: Yields oxo derivatives of N-Carbamyl-D-Valine.

Substitution: Results in various substituted carbamoyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Carbamyl-D-Valin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet, einschließlich Arzneimitteln.

Biologie: Dient als Substrat zur Untersuchung der Enzymkinetik und -mechanismen, insbesondere derer, die N-Carbamoyl-D-Aminosäure-Hydrolase betreffen.

Medizin: Spielt eine entscheidende Rolle bei der Herstellung von Beta-Lactam-Antibiotika, die für die Behandlung bakterieller Infektionen unerlässlich sind.

Industrie: Wird bei der Herstellung verschiedener chemischer Produkte eingesetzt, darunter Agrochemikalien und Spezialchemikalien

Wirkmechanismus

Der Mechanismus, durch den N-Carbamyl-D-Valin seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit bestimmten Enzymen. So katalysiert beispielsweise N-Carbamoyl-D-Aminosäure-Hydrolase die Hydrolyse von N-Carbamyl-D-Valin zu D-Valin und Harnstoff. Diese Reaktion ist für die Biosynthese von Beta-Lactam-Antibiotika entscheidend, wobei N-Carbamyl-D-Valin als wichtiges Zwischenprodukt fungiert .

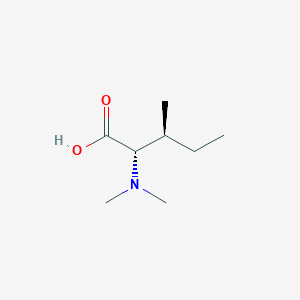

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Carbamyl-L-Valin: Das Enantiomer von N-Carbamyl-D-Valin, das sich in der räumlichen Anordnung der Atome unterscheidet.

N-Carbamyl-D-Alanin: Eine weitere N-Carbamoyl-α-Aminosäure mit einer anderen Seitenkette.

N-Carbamyl-D-Phenylalanin: Enthält eine Phenylgruppe anstelle der Isopropylgruppe, die in N-Carbamyl-D-Valin vorhanden ist.

Einzigartigkeit

N-Carbamyl-D-Valin ist einzigartig aufgrund seiner spezifischen Rolle bei der Synthese von Beta-Lactam-Antibiotika. Seine Struktur ermöglicht es ihm, effizient mit Enzymen zu interagieren, die an der Biosynthese dieser Antibiotika beteiligt sind, was es zu einem wertvollen Zwischenprodukt in der pharmazeutischen Produktion macht .

Eigenschaften

IUPAC Name |

(2R)-2-(carbamoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXMIYHOSFNZKO-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332289 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24809-91-4 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

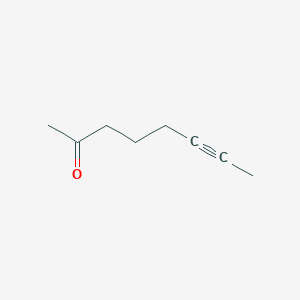

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B3050209.png)

![Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B3050214.png)